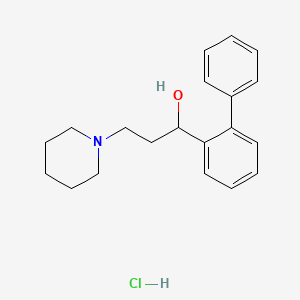
alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the reaction of 2-biphenylyl magnesium bromide with piperidinepropanol under controlled conditions. The reaction is carried out in an ether solvent in the presence of a catalyst, often a transition metal such as palladium or nickel . The reaction conditions include maintaining a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-(2-Biphenylyl)-1-piperidinepropanol hydrochloride include:
2-Biphenylyl propionic acid: Known for its anti-inflammatory properties.
2-Biphenylyl methacrylate: Used in polymer chemistry for the synthesis of functionalized polymers.
2-Biphenylyl lithium: Employed in organic synthesis as a reagent for the formation of carbon-carbon bonds.
Uniqueness
This compound is unique due to its combination of a biphenyl structure with a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
50910-14-0 |
|---|---|
Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(2-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-7-2-8-15-21)19-12-6-5-11-18(19)17-9-3-1-4-10-17;/h1,3-6,9-12,20,22H,2,7-8,13-16H2;1H |
InChI Key |
GPYYPXIKCDDBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















